

Application Notes and Protocols: Bis(3-aminopropyl)amine in CO2 Capture Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(3-aminopropyl)amine

Cat. No.: B123863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as BAPA or APA, is emerging as a significant compound in the field of carbon dioxide (CO2) capture.^[1] Its molecular structure, featuring two primary and one secondary amine group, makes it a potent activator in amine-based solvent systems for post-combustion CO2 capture.^[2] These application notes provide a comprehensive overview of the use of **bis(3-aminopropyl)amine** in CO2 capture technologies, detailing its performance, relevant experimental protocols, and the underlying chemical mechanisms.

Application and Performance

Bis(3-aminopropyl)amine is primarily utilized as a rate activator in blended amine solvents, often in combination with tertiary or sterically hindered amines such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA).^{[1][2]} The addition of BAPA to these solvents significantly enhances the rate of CO2 absorption, a critical factor for the economic viability of industrial-scale carbon capture processes.^[3]

The reaction between **bis(3-aminopropyl)amine** and CO2 proceeds via the zwitterion mechanism, a common pathway for primary and secondary amines.^[3] This mechanism contributes to its high reactivity and efficiency as an activator.

Quantitative Performance Data

The performance of **bis(3-aminopropyl)amine**-activated solvents is evaluated based on several key parameters, including CO₂ loading capacity, absorption rate, and the physicochemical properties of the solvent blend. The following tables summarize quantitative data from studies on BAPA-activated amine solutions.

Table 1: Physicochemical Properties of Aqueous **Bis(3-aminopropyl)amine** (BAPA) and Blended Amine Solutions

Solvent System	Concentration (mol·kg ⁻¹)	Temperature (K)	Density (g·cm ⁻³)	Viscosity (mPa·s)
Aqueous BAPA	0 - 1.291	298 - 323	Varies with conc.	Varies with conc.
Aqueous BAPA + MDEA	BAPA: 0 - 1.291, MDEA: 2.915 - 4.416	298 - 323	Varies with conc.	Varies with conc.
Aqueous BAPA + AMP	Total Amine: 3.0 kmol·m ⁻³ , BAPA: 0 - 1.1 kmol·m ⁻³	298 - 323	Varies with conc.	Varies with conc.

Note: Specific values for density and viscosity are concentration and temperature-dependent and can be found in the cited literature.[1][2]

Table 2: CO₂ Absorption Performance of **Bis(3-aminopropyl)amine**-Activated Solvents

Solvent System	BAPA Concentration (kmol·m ⁻³)	Temperature (K)	CO ₂ Partial Pressure (kPa)	Second-Order Rate Constant (k ₂)	CO ₂ Loading (mol CO ₂ /mol amine)
BAPA + AMP	0 - 1.1	298 - 323	5 - 15	Significantly enhanced with BAPA addition	Increases with BAPA concentration
BAPA + MDEA	Not specified	Not specified	Not specified	Not specified	Not specified

Note: The addition of BAPA substantially enhances the reaction rate compared to single AMP solutions.^[3] Detailed kinetic data and CO₂ loading capacities are available in the referenced studies.^{[1][2]}

Experimental Protocols

Detailed and precise experimental protocols are crucial for evaluating the performance of CO₂ capture solvents. The following sections provide methodologies for key experiments.

Protocol 1: Determination of Physicochemical Properties

Objective: To measure the density, viscosity, and surface tension of aqueous **bis(3-aminopropyl)amine** solutions and its blends.

Materials:

- **Bis(3-aminopropyl)amine** (reagent grade)
- 2-amino-2-methyl-1-propanol (AMP) or N-methyldiethanolamine (MDEA)
- Deionized water
- Calibrated glassware

- Digital density meter
- Viscometer (e.g., rolling-ball or cone-plate viscometer)
- Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
- Temperature-controlled water bath

Procedure:

- Solution Preparation: Prepare aqueous amine solutions of desired concentrations by accurately weighing the amine(s) and deionized water.
- Density Measurement: a. Calibrate the digital density meter with deionized water at the desired temperature. b. Inject the amine solution into the density meter. c. Allow the temperature to stabilize and record the density reading. d. Repeat the measurement for each concentration and temperature.
- Viscosity Measurement: a. Calibrate the viscometer according to the manufacturer's instructions. b. Place the amine solution in the viscometer, ensuring the temperature is controlled by the water bath. c. Perform the viscosity measurement. d. Repeat for all samples.
- Surface Tension Measurement: a. Calibrate the tensiometer. b. Measure the surface tension of the amine solution at a controlled temperature. c. Ensure the platinum ring/plate is cleaned thoroughly between measurements. d. Repeat for all samples.

Protocol 2: CO₂ Absorption Rate Measurement using a Wetted-Wall Column

Objective: To determine the kinetics of CO₂ absorption into the amine solvent.

Materials:

- Wetted-wall column apparatus
- Amine solvent

- CO₂ gas (certified standard)
- Nitrogen (N₂) gas (for dilution)
- Mass flow controllers
- Gas chromatograph (GC) or infrared (IR) CO₂ analyzer
- Temperature and pressure sensors
- Data acquisition system

Procedure:

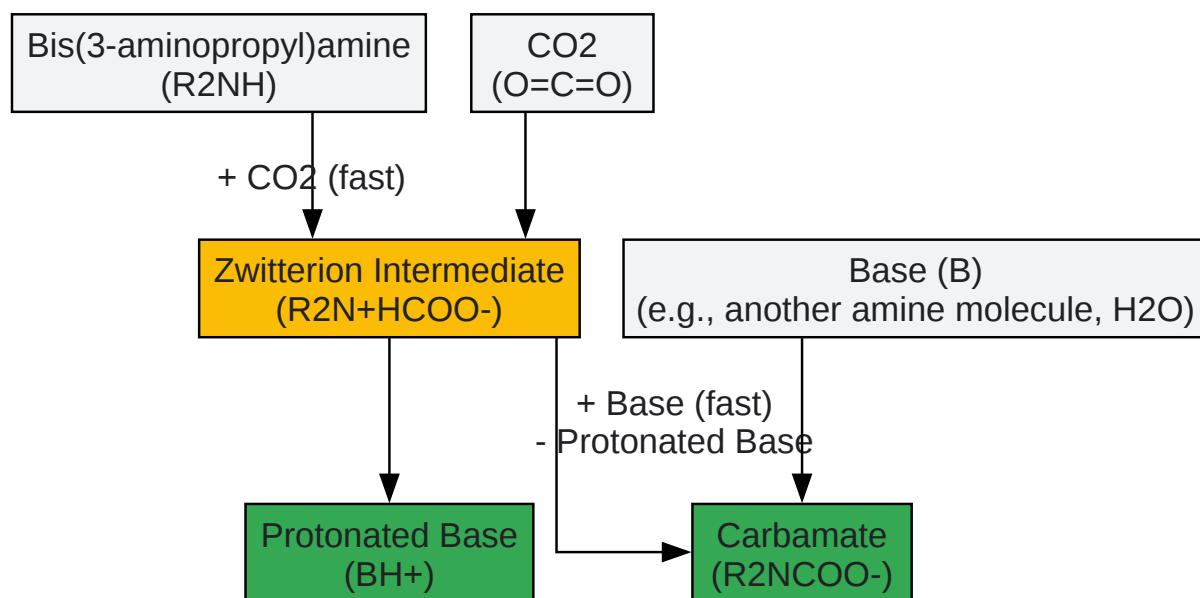
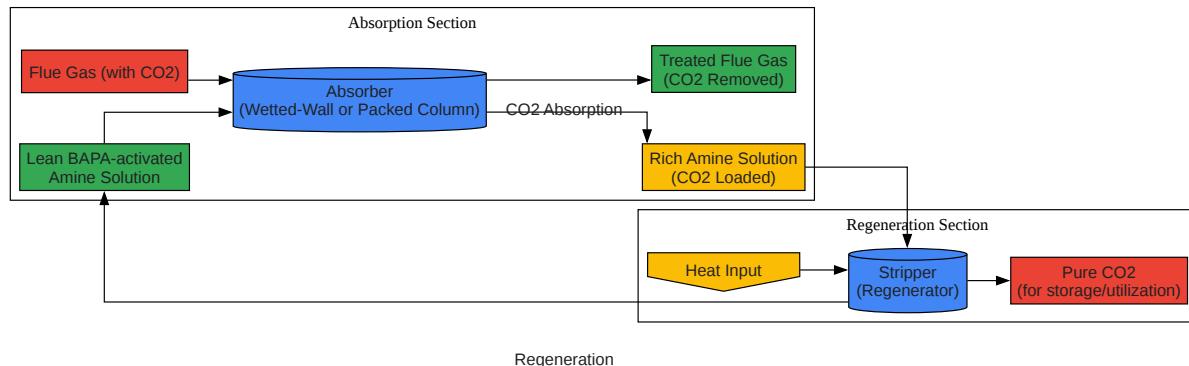
- System Preparation: a. Prepare the amine solution of the desired concentration. b. Circulate the solution through the wetted-wall column at a constant flow rate to create a stable liquid film. c. Control the temperature of the liquid and gas phases.
- Gas Mixture Preparation: a. Use mass flow controllers to create a gas mixture of CO₂ and N₂ with a known composition and flow rate.
- Absorption Experiment: a. Introduce the gas mixture into the bottom of the wetted-wall column to flow counter-currently to the liquid film. b. Continuously monitor the CO₂ concentration at the inlet and outlet of the column using a GC or IR analyzer. c. Record the temperature and pressure of the system.
- Data Analysis: a. Calculate the rate of CO₂ absorption based on the change in CO₂ concentration between the inlet and outlet gas streams and the known gas flow rate. b. Determine the overall mass transfer coefficient (K_G) and the second-order reaction rate constant (k₂) using appropriate mass transfer and reaction kinetic models.[3]

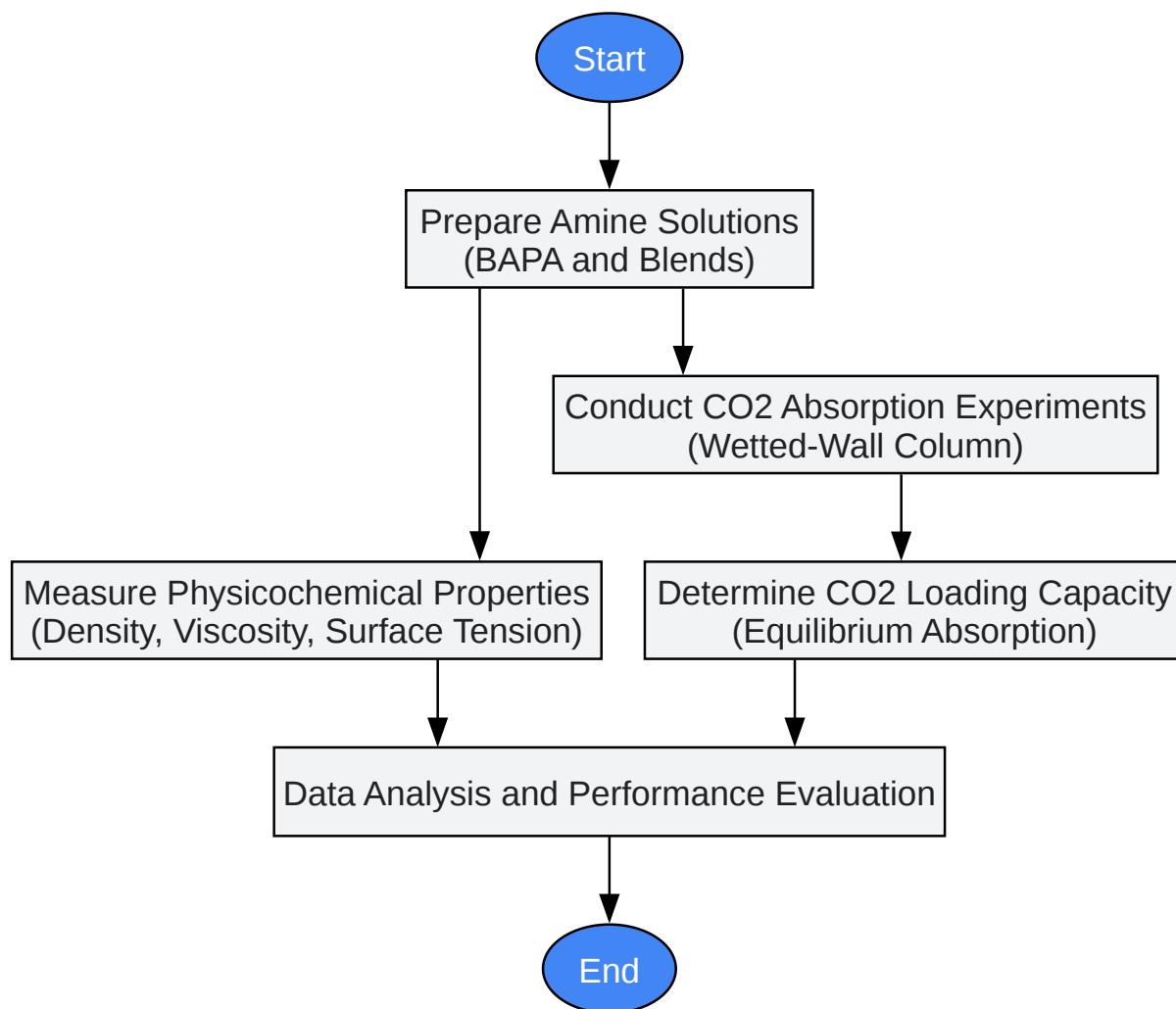
Protocol 3: CO₂ Loading Capacity Measurement

Objective: To determine the equilibrium CO₂ loading capacity of the amine solvent.

Materials:

- Gas absorption setup with a stirred reactor or bubble column



- Amine solvent
- Pure CO₂ gas
- Pressure and temperature sensors
- Titration apparatus (for offline analysis) or in-situ measurement technique (e.g., density meter, Raman spectroscopy)[4]


Procedure:

- Solvent Preparation: Place a known volume and concentration of the amine solution into the reactor.
- CO₂ Absorption: a. Purge the reactor with N₂ to remove any air. b. Introduce a known amount of CO₂ into the reactor. c. Vigorously stir the solution to ensure good gas-liquid contact. d. Monitor the pressure and temperature until they stabilize, indicating that equilibrium has been reached.
- Loading Determination: a. Pressure-Drop Method: Calculate the amount of absorbed CO₂ based on the initial and final pressure of the gas in the reactor of a known volume. b. Titration Method: i. Take a sample of the CO₂-loaded amine solution. ii. Titrate with a standard acid (e.g., HCl) to determine the total amine and carbonate concentrations. iii. Calculate the CO₂ loading in moles of CO₂ per mole of amine.

Visualizations

The following diagrams illustrate key aspects of the CO₂ capture process using **bis(3-aminopropyl)amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gyan.iitg.ac.in [gyan.iitg.ac.in]
- 2. Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl- ... - RSC Advances (RSC

Publishing) DOI:10.1039/C7RA01286A [pubs.rsc.org]

- 3. Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl-1-propanol (AMP) solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. azom.com [azom.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Bis(3-aminopropyl)amine in CO₂ Capture Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123863#bis-3-aminopropyl-amine-application-in-co2-capture-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com